molecular formula C17H19N5O B12793063 (1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol CAS No. 867054-13-5

(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol

Cat. No.: B12793063
CAS No.: 867054-13-5
M. Wt: 309.4 g/mol
InChI Key: VEJLEEFUXFQSHP-SJKOYZFVSA-N
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Description

(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol is a complex organic compound with a unique structure that combines a cyclohexanol moiety with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclohexanol ring, the introduction of the purine moiety, and the final coupling of the two fragments. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The purine moiety can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its purine moiety makes it a potential candidate for investigating nucleotide-related pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites and modulate their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-1-[2-(6-amino-9-ethylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol
  • (1S,3R)-1-[2-(6-amino-9-propylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol

Uniqueness

Compared to similar compounds, (1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol has a unique prop-2-ynyl group attached to the purine moiety. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

867054-13-5

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol

InChI

InChI=1S/C17H19N5O/c1-3-9-22-11-19-14-15(18)20-13(21-16(14)22)6-8-17(23)7-4-5-12(2)10-17/h1,11-12,23H,4-5,7,9-10H2,2H3,(H2,18,20,21)/t12-,17-/m1/s1

InChI Key

VEJLEEFUXFQSHP-SJKOYZFVSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1)(C#CC2=NC(=C3C(=N2)N(C=N3)CC#C)N)O

Canonical SMILES

CC1CCCC(C1)(C#CC2=NC(=C3C(=N2)N(C=N3)CC#C)N)O

Origin of Product

United States

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